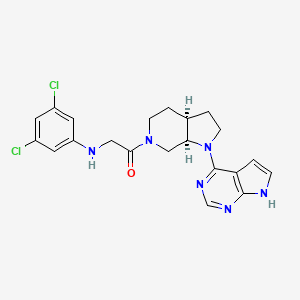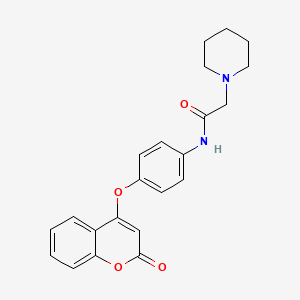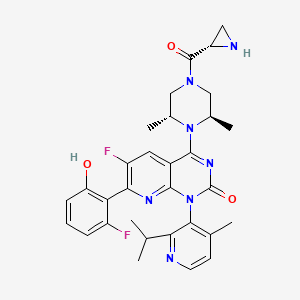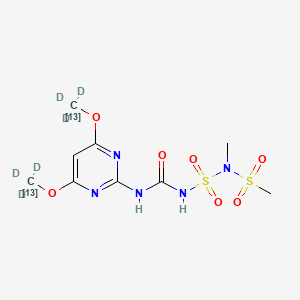
Gibberellic acid-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellic acid-d2 is a deuterated form of gibberellic acid, a naturally occurring plant hormone that belongs to the gibberellins family. Gibberellic acid is known for its role in promoting plant growth and development by stimulating cell elongation, seed germination, and other physiological processes. The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and mechanisms of action of gibberellic acid due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gibberellic acid-d2 typically involves the incorporation of deuterium atoms into the gibberellic acid molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in gibberellic acid with deuterium atoms using deuterated solvents and catalysts under controlled conditions.
Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of gibberellic acid. These precursors are incorporated into the gibberellic acid molecule during the biosynthetic process.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of deuterated compounds. the production process generally involves the following steps:
Fermentation: Gibberellic acid is typically produced through the fermentation of fungi, such as Gibberella fujikuroi, in a controlled environment.
Deuterium Incorporation: The produced gibberellic acid is then subjected to deuterium incorporation using hydrogen-deuterium exchange or deuterated precursors.
Purification: The final product is purified using techniques such as chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Gibberellic acid-d2 undergoes various chemical reactions, including:
Oxidation: Gibberellic acid can be oxidized to form different oxidation products, which are useful in studying its metabolic pathways.
Reduction: Reduction reactions can convert gibberellic acid to its reduced forms, providing insights into its biological activity.
Substitution: Substitution reactions involve the replacement of functional groups in the gibberellic acid molecule, allowing for the study of structure-activity relationships.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve reduction.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of gibberellic acid, which are valuable for studying its biological and chemical properties.
Scientific Research Applications
Gibberellic acid-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of gibberellic acid.
Biology: Helps in studying the physiological effects of gibberellic acid on plant growth and development.
Medicine: Investigated for its potential therapeutic applications in promoting cell growth and regeneration.
Industry: Used in agricultural research to develop new plant growth regulators and improve crop yields.
Mechanism of Action
Gibberellic acid-d2 exerts its effects by mimicking the action of natural gibberellic acid. It binds to specific receptors in plant cells, triggering a cascade of molecular events that lead to the activation of genes involved in cell elongation, seed germination, and other growth processes. The primary molecular targets include the GID1 receptor and the DELLA proteins, which regulate the expression of growth-related genes.
Comparison with Similar Compounds
Gibberellic acid-d2 is unique due to its deuterium labeling, which makes it a valuable tool in research. Similar compounds include other gibberellins such as:
Gibberellic acid (GA3): The most commonly studied gibberellin with similar growth-promoting effects.
Gibberellin A1 (GA1): Another biologically active gibberellin involved in plant growth regulation.
Gibberellin A4 (GA4): Known for its role in promoting stem elongation and flowering.
Compared to these compounds, this compound offers the advantage of stable isotope labeling, which allows for more precise tracking and analysis in metabolic studies.
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuteriomethylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1/i1D2 |
InChI Key |
IXORZMNAPKEEDV-QWHXWVTRSA-N |
Isomeric SMILES |
[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45C=C[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O)[2H] |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B15140690.png)

![(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15140699.png)

![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B15140711.png)








